molecular formula C8H17N3 B13486302 2-Amino-2-cyclohexylacetimidamide

2-Amino-2-cyclohexylacetimidamide

Cat. No.: B13486302
M. Wt: 155.24 g/mol
InChI Key: YAVPNYKUSJYSMS-UHFFFAOYSA-N
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Description

2-Amino-2-cyclohexylacetimidamide is a substituted acetimidamide derivative characterized by a cyclohexyl group attached to the central carbon of the acetimidamide backbone. Acetimidamides are structurally related to acetamides but feature an amidine group (-NH-C(=NH)-) instead of an amide (-NH-CO-).

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

2-amino-2-cyclohexylethanimidamide

InChI

InChI=1S/C8H17N3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H3,10,11)

InChI Key

YAVPNYKUSJYSMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C(=N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclohexylacetimidamide typically involves the reaction of cyclohexylamine with acetonitrile under specific conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Mechanism of Action

The mechanism by which 2-Amino-2-cyclohexylacetimidamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical differences between 2-amino-2-cyclohexylacetimidamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents Notable Properties
This compound C₈H₁₅N₃ 153.23 g/mol Amidine (-NH-C(=NH)-) Cyclohexyl High basicity, lipophilic backbone
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide C₁₄H₁₉ClN₂O 266.77 g/mol Amide (-NH-CO-), aryl chloride 2-Chlorophenyl, cyclohexyl Enhanced stability, potential bioactivity
2-Amino-N-(2-methylcyclohexyl)-2-phenylacetamide C₁₅H₂₂N₂O 246.35 g/mol Amide (-NH-CO-) Phenyl, 2-methylcyclohexyl Moderate lipophilicity, structural rigidity
2-(Diethylamino)-N′-hydroxyethanimidamide C₆H₁₅N₃O 145.21 g/mol Amidine, hydroxyl (-OH), diethylamino Diethylamino, hydroxy Polar, potential for chelation
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 g/mol Cyano (-CN), amide, methylamino carbonyl Methylamino, cyano Reactive, uncharacterized toxicity

Key Comparative Insights:

Functional Group Differences: The amidine group in this compound enhances its basicity compared to acetamide derivatives like 2-[(2-chlorophenyl)amino]-N-cyclohexylacetamide, which contain amide groups. This may affect solubility in aqueous environments and binding interactions in biological systems .

Chlorophenyl groups (e.g., in 2-[(2-chlorophenyl)amino]-N-cyclohexylacetamide) may enhance electronic effects, influencing stability and receptor affinity .

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